(4-Methoxyphenoxy)acetyl chloride (4-Methoxyphenoxy)acetyl chloride
Brand Name: Vulcanchem
CAS No.: 42082-29-1
VCID: VC2504266
InChI: InChI=1S/C9H9ClO3/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3
SMILES: COC1=CC=C(C=C1)OCC(=O)Cl
Molecular Formula: C9H9ClO3
Molecular Weight: 200.62 g/mol

(4-Methoxyphenoxy)acetyl chloride

CAS No.: 42082-29-1

Cat. No.: VC2504266

Molecular Formula: C9H9ClO3

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

(4-Methoxyphenoxy)acetyl chloride - 42082-29-1

Specification

CAS No. 42082-29-1
Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
IUPAC Name 2-(4-methoxyphenoxy)acetyl chloride
Standard InChI InChI=1S/C9H9ClO3/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3
Standard InChI Key JVXJGLIGBHCEDP-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OCC(=O)Cl
Canonical SMILES COC1=CC=C(C=C1)OCC(=O)Cl

Introduction

Physical and Chemical Properties

(4-Methoxyphenoxy)acetyl chloride exhibits specific physical and chemical properties that are important for its handling, storage, and applications in chemical synthesis. The compound is typically characterized as a colorless to pale yellow liquid with a pungent odor, which is consistent with the general properties of acyl chlorides.

Basic Identification

The compound can be identified through various parameters as outlined in Table 1 below:

ParameterValue
CAS Number42082-29-1
Molecular FormulaC9H9ClO3
Molecular Weight200.62 g/mol
IUPAC Name2-(4-methoxyphenoxy)acetyl chloride
Standard InChIInChI=1S/C9H9ClO3/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3
Standard InChIKeyJVXJGL

Table 1: Identification parameters of (4-Methoxyphenoxy)acetyl chloride

Structural Features

The structure of (4-Methoxyphenoxy)acetyl chloride includes several key functional groups that influence its reactivity and applications:

  • A para-substituted phenoxy ring with a methoxy group

  • An acetyl chloride group (-CO-Cl)

  • An ether linkage connecting the phenoxy ring to the acetyl chloride group

These structural features enable the compound to participate in various chemical reactions, particularly nucleophilic substitutions at the acyl carbon.

Synthesis Methods

The synthesis of (4-Methoxyphenoxy)acetyl chloride typically follows established organic chemistry procedures. The most common route involves the chlorination of the corresponding carboxylic acid.

Standard Synthesis Procedure

The primary synthesis method involves the reaction of (4-methoxyphenoxy)acetic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction proceeds with the formation of the acyl chloride and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as byproducts.

The general reaction can be represented as:

(4-methoxyphenoxy)acetic acid + SOCl2 → (4-methoxyphenoxy)acetyl chloride + SO2 + HCl

This synthesis method is similar to the procedure described for the preparation of aryl acid chlorides, which involves the reaction of the corresponding acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane .

Alternative Synthesis Methods

While the thionyl chloride method is the most common, alternative reagents such as oxalyl chloride (COCl)2 can also be used. The reaction using oxalyl chloride typically proceeds as follows:

  • The carboxylic acid is dissolved in an appropriate solvent (often dichloromethane)

  • Oxalyl chloride is added, along with a catalytic amount of DMF

  • The mixture is stirred at a specified temperature (often room temperature) for a defined period

  • The resulting mixture is concentrated under reduced pressure to afford the acid chloride

Chemical Reactions

(4-Methoxyphenoxy)acetyl chloride exhibits significant reactivity characteristic of acyl chlorides, making it valuable in various organic transformations.

Nucleophilic Substitution Reactions

Due to the high reactivity of the acyl chloride group, (4-methoxyphenoxy)acetyl chloride readily undergoes nucleophilic substitution reactions with various nucleophiles:

  • Reaction with amines: Forms amides

  • Reaction with alcohols: Forms esters

  • Reaction with thiols: Forms thioesters

These reactions typically proceed through a nucleophilic attack on the electrophilic carbonyl carbon, followed by the elimination of the chloride ion as a leaving group.

Hydrolysis

Like other acyl chlorides, (4-methoxyphenoxy)acetyl chloride is susceptible to hydrolysis. In the presence of water, it hydrolyzes to form (4-methoxyphenoxy)acetic acid and hydrochloric acid:

(4-methoxyphenoxy)acetyl chloride + H2O → (4-methoxyphenoxy)acetic acid + HCl

This reaction occurs rapidly under ambient conditions, which necessitates handling the compound under anhydrous conditions.

Biological Activities and Applications

Research has highlighted several potential biological activities of (4-methoxyphenoxy)acetyl chloride and its derivatives, suggesting valuable applications in pharmaceutical and medicinal chemistry.

Antimicrobial Properties

Derivatives of (4-methoxyphenoxy)acetyl chloride have demonstrated antimicrobial activities against various pathogenic bacteria. Studies have shown that compounds containing similar structural features can exhibit inhibitory effects against both gram-positive and gram-negative bacteria .

The antimicrobial potential of these compounds is particularly significant in the context of increasing bacterial resistance to conventional antibiotics. The activity is often attributed to the presence of specific functional groups, such as the methoxy substituent, which can influence the compound's interaction with bacterial cell components .

Anticancer Activity

Research has indicated that derivatives of (4-methoxyphenoxy)acetyl chloride may possess anticancer properties. Studies have shown cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapeutics.

The mechanism of anticancer activity may involve various pathways, including the inhibition of specific enzymes involved in cancer cell proliferation or the induction of apoptosis in cancer cells.

Antioxidant Properties

Compounds with structures similar to (4-methoxyphenoxy)acetyl chloride have shown significant radical scavenging abilities, indicating potential antioxidant properties . These properties could be valuable in addressing oxidative stress-related conditions and may find applications in both pharmaceutical and cosmetic industries.

Research Findings and Future Perspectives

Current research on (4-methoxyphenoxy)acetyl chloride focuses on its applications as a synthetic intermediate in the preparation of biologically active compounds and its potential direct biological activities.

Structure-Activity Relationship Studies

Studies examining the relationship between structural modifications and biological activities of compounds derived from (4-methoxyphenoxy)acetyl chloride have revealed important insights. Research suggests that the presence of electron-donating groups (such as methoxy) or electron-withdrawing groups can significantly affect the compounds' antimicrobial and anticancer activities .

For instance, the incorporation of heterocyclic units like oxadiazole and pyrazole from starting materials such as hydrazide has been suggested to enhance activity against bacteria . This understanding can guide the rational design of novel therapeutic agents based on the (4-methoxyphenoxy)acetyl chloride scaffold.

Industrial Applications

(4-Methoxyphenoxy)acetyl chloride serves as a critical intermediate in the synthesis of various pharmaceutical active pharmaceutical ingredients (APIs). It is manufactured by specialized chemical companies for use in the global pharmaceutical and research industries .

The compound's reactivity allows for efficient transformations in multistep synthesis routes, making it valuable in the production of complex pharmaceutical compounds.

Future Research Directions

Future research involving (4-methoxyphenoxy)acetyl chloride may explore several promising directions:

  • Development of novel derivatives with enhanced biological activities

  • Investigation of specific mechanisms underlying the observed biological effects

  • Exploration of green chemistry approaches for more environmentally friendly synthesis methods

  • Application in the synthesis of natural product analogues with improved pharmacological properties

These research avenues could potentially expand the utility of (4-methoxyphenoxy)acetyl chloride in medicinal chemistry and pharmaceutical development.

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